N-(4-ethynylphenyl)butanamide chemical structure and physical properties
N-(4-ethynylphenyl)butanamide chemical structure and physical properties
N-(4-ethynylphenyl)butanamide: Structural Profiling, Synthetic Architecture, and Bioconjugation Workflows An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In the rapidly evolving landscape of chemical biology and targeted drug design, the development of robust, bioorthogonal building blocks is paramount. N-(4-ethynylphenyl)butanamide (also known as 4-ethynylbutyranilide) bridges the gap between traditional pharmacophore synthesis and modern bioconjugation techniques. Characterized by an electron-rich phenyl ring, a stable secondary amide, and a sterically unhindered terminal alkyne, this compound serves as a highly versatile probe for structural diversification, particularly in copper-catalyzed azide-alkyne cycloadditions (CuAAC)[1][2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we dissect the physicochemical rationale of the molecule, detail the causality behind its synthetic pathways, and provide self-validating protocols for its integration into advanced research workflows.
Physicochemical Profiling & Quantitative Data
Understanding the physical and chemical parameters of N-(4-ethynylphenyl)butanamide is critical for optimizing downstream reactions. The amide functionality provides hydrogen-bond donating and accepting capabilities, which are crucial for target-protein interactions in medicinal chemistry[1]. Meanwhile, the terminal ethynyl group acts as an ideal bioorthogonal handle.
To overcome the inherent hydrophobicity of the organic framework during biological assays, the compound can be converted to its hydrochloride salt via gas-phase hydrochlorination. This specific method prevents the hydrolysis of the amide bond while significantly enhancing aqueous solubility[1].
Table 1: Quantitative Physicochemical Parameters & Reaction Metrics
| Parameter / Metric | Value / Description |
| Chemical Formula | C₁₂H₁₃NO[1] |
| Molecular Weight | 187.24 g/mol [1] |
| Catalog Reference | EVT-13298360[1] |
| Key Functional Groups | Terminal Alkyne, Secondary Amide, Phenyl Ring[1] |
| CuAAC Triazole Yield | 92–98% (within 30 mins at Room Temperature)[2] |
| HCl Salt Conversion Yield | 99% (via continuous flow gas-liquid mixing, <2 min residence)[1] |
Synthetic Architecture & Causality
The most efficient route to synthesize N-(4-ethynylphenyl)butanamide is through the nucleophilic acyl substitution of 4-ethynylaniline with butyryl chloride. The reaction must be carefully controlled to prevent di-acylation or degradation of the alkyne moiety.
Synthesis pathway of N-(4-ethynylphenyl)butanamide via nucleophilic acyl substitution.
Protocol 1: Self-Validating Synthesis of N-(4-ethynylphenyl)butanamide
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Step 1: Reagent Preparation & Inert Atmosphere
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Action: Dissolve 4-ethynylaniline (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM). Purge the reaction vessel with N₂.
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Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the highly electrophilic butyryl chloride into butyric acid. DIPEA is selected as a sterically hindered, non-nucleophilic base; it efficiently scavenges the HCl byproduct without competing for the acylating agent.
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Step 2: Electrophile Addition
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Action: Cool the mixture to 0°C using an ice bath. Add butyryl chloride (1.1 eq) dropwise over 15 minutes.
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Causality: Cooling to 0°C controls the thermodynamics of the highly exothermic acyl transfer. This minimizes the kinetic energy available for side reactions, specifically preventing the formation of di-acylated side products and preserving the integrity of the terminal alkyne.
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Step 3: Self-Validating Checkpoint (In-Process TLC)
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Action: Allow the reaction to warm to room temperature and stir for 2 hours. Perform Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase.
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Validation: The reaction is self-validating when the ninhydrin-active aniline spot completely disappears, replaced by a new, distinct UV-active spot representing the amide. If the starting material persists, an additional 0.1 eq of butyryl chloride is titrated.
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Step 4: Isolation & Analytical Confirmation
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Action: Quench the reaction with saturated aqueous NaHCO₃, extract the organic layer with DCM, dry over MgSO₄, and concentrate under reduced pressure.
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Validation: Confirm the molecular architecture via ¹H-NMR. The presence of the terminal alkyne proton (sharp singlet at ~3.0 ppm) and the amide N-H proton (broad singlet at ~7.2 ppm) validates structural integrity.
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Click Chemistry Integration (CuAAC)
The primary application of N-(4-ethynylphenyl)butanamide in modern drug development is its use as an alkyne probe in Click Chemistry. Specifically, it undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form highly stable 1,4-disubstituted triazoles, which are resistant to metabolic degradation[2].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation workflow.
Protocol 2: Self-Validating CuAAC Bioconjugation
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Step 1: Solvent & Reagent Matrix Initialization
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Action: Dissolve N-(4-ethynylphenyl)butanamide (1.2 eq) and the azide-tagged biological target (1.0 eq) in a 1:1 mixture of tert-butanol (t-BuOH) and water.
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Causality: The biphasic nature of bioconjugation requires a delicate solvent balance. The t-BuOH/H₂O co-solvent system is critical; t-BuOH solubilizes the hydrophobic organic alkyne, while water solubilizes the biomolecular azide and the inorganic copper catalyst, ensuring a homogeneous microenvironment for the reaction[2].
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Step 2: Catalyst Generation & Activation
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Action: Add CuSO₄·5H₂O (5 mol%) followed immediately by sodium ascorbate (25 mol%).
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Causality: Cu(I) is the active catalytic species but is highly unstable in the presence of oxygen. Sodium ascorbate is utilized in a 5-fold excess relative to the copper source to ensure the rapid, in situ reduction of Cu(II) to Cu(I), while simultaneously maintaining a robust reducing environment that prevents the oxidative degradation of the catalyst back to inactive Cu(II)[2].
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Step 3: Self-Validating Checkpoint (LC-MS)
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Action: Stir the mixture at room temperature for 30 minutes. Extract a 5 µL aliquot, dilute in mass-spec grade MeOH, and inject into an LC-MS system.
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Validation: The protocol validates itself through mass spectrometry. The complete shift of the azide precursor's mass peak to the exact mass of the conjugate (Target Azide MW + 187.24 Da) confirms successful cycloaddition. This transformation demonstrates excellent chemoselectivity, leaving the amide functionality completely unaffected[2].
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References
- Title: Buy N-(4-ethynylphenyl)butanamide (EVT-13298360) - EvitaChem. Source: evitachem.com.
- Title: Buy N-(4-ethynylphenyl)butanamide (EVT-13298360) - EvitaChem (Catalytic Coupling Reactions). Source: evitachem.com.
